![molecular formula C13H18Cl2N2O2S B2693432 2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride CAS No. 858009-37-7](/img/structure/B2693432.png)
2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride
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Overview
Description
“2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound has a molecular weight of 202.13 .
Molecular Structure Analysis
The molecular structure of “2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI code for this compound is "1S/C5H9N2S.2ClH/c6-2-1-5-3-8-4-7-5;;/h3-4,8H,1-2,6H2;2*1H" .Physical And Chemical Properties Analysis
The compound “2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride” has a molecular weight of 202.13 .Scientific Research Applications
Photophysical Studies and Chemosensors
Salman A. Khan (2020) synthesized a novel pyrazoline derivative that demonstrates positive solvatochromism and can be used as a fluorescent chemosensor for the selective detection of Fe3+ ions based on fluorometric detection. This study highlights the compound's potential in environmental monitoring and analytical chemistry applications (Khan, 2020).
Molecular Dynamics and Corrosion Inhibition
S. Kaya et al. (2016) performed density functional theory calculations and molecular dynamics simulations on thiazole derivatives to predict their performances as corrosion inhibitors of iron. This research provides insights into the design of more effective corrosion inhibitors based on thiazole structures (Kaya et al., 2016).
Synthesis of Novel Compounds with Biological Activities
Vladimír Pejchal et al. (2015) explored the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides and evaluated their antibacterial and antifungal activities. This study demonstrates the potential of thiazole derivatives in developing new antimicrobial agents (Pejchal et al., 2015).
Drug Metabolism and Pharmacokinetics
L. M. Nielsen et al. (2017) characterized the cytochrome P450 enzymes involved in the metabolism of NBOMe hallucinogens. Understanding the metabolic pathways of these compounds is crucial for assessing their pharmacokinetics and potential drug interactions (Nielsen et al., 2017).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S.2ClH/c1-16-11-4-3-9(7-12(11)17-2)13-15-10(5-6-14)8-18-13;;/h3-4,7-8H,5-6,14H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFVYODAHZGGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCN)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethanamine dihydrochloride |
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